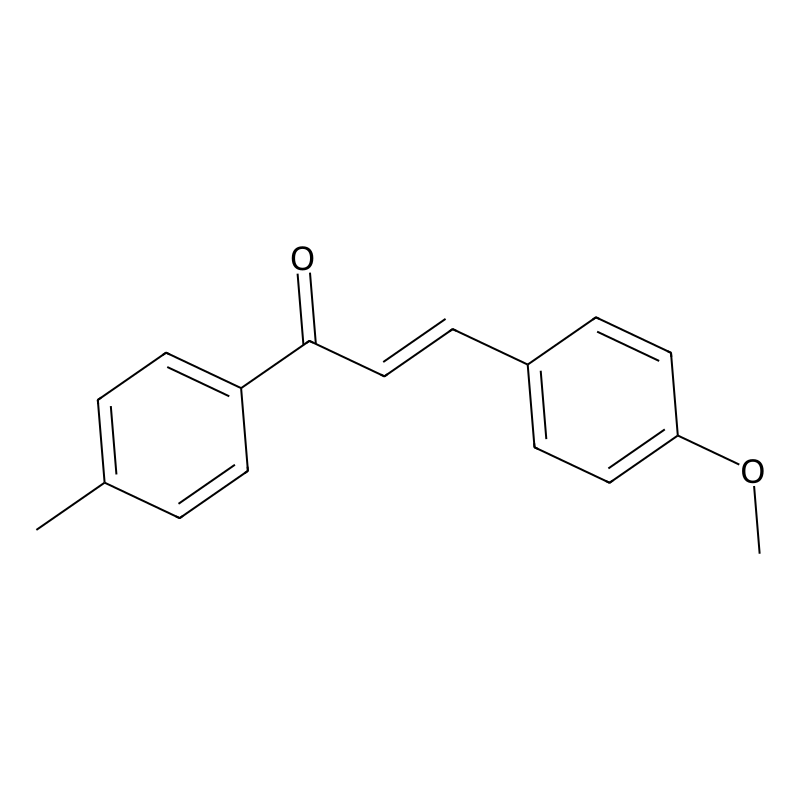

(2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Antioxidant Properties:

Studies suggest that Chalconaringenin may possess anti-inflammatory and antioxidant properties. One study published in the journal "Food & Function" reported that Chalconaringenin exhibited anti-inflammatory activity in lipopolysaccharide-stimulated macrophages, potentially beneficial for managing inflammatory conditions []. Additionally, a study published in "Molecular Nutrition & Food Research" found that Chalconaringenin demonstrated antioxidant activity in cell-based assays, suggesting its potential role in protecting cells from oxidative damage [].

Potential Anticancer Effects:

Some research suggests that Chalconaringenin may exhibit anti-cancer properties. A study published in "Oncology Reports" showed that Chalconaringenin inhibited the growth and proliferation of human leukemia cells in vitro []. However, further investigation is needed to understand the mechanisms and potential therapeutic applications of Chalconaringenin in cancer treatment.

Other Potential Applications:

Chalconaringenin is also being investigated for its potential role in other areas, including:

- Neuroprotective effects: Studies suggest that Chalconaringenin may have neuroprotective properties, potentially beneficial for neurodegenerative diseases [].

- Antimicrobial activity: Some research indicates that Chalconaringenin may possess antimicrobial activity against certain bacterial and fungal strains [].

The compound (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, also known as a chalcone, is characterized by its distinctive structure featuring a propene chain between two aromatic rings. The methoxy and methyl substituents on the phenyl rings contribute to its unique chemical properties. Chalcones, including this compound, are known for their diverse biological activities and potential therapeutic applications.

- Inhibition of enzymes involved in various pathways.

- Interaction with cell membranes, affecting their permeability.

- Free radical scavenging activity.

- Aldol Condensation: This reaction can lead to the formation of larger molecules by the reaction of aldehydes or ketones.

- Hydrogenation: The double bond in the propene chain can be reduced to form saturated compounds.

- Cyclization: Chalcones can cyclize to form flavonoids under acidic or basic conditions, which are important in many biological pathways.

These reactions are significant in organic synthesis and can lead to derivatives with enhanced biological activity.

The biological activity of (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one has been the subject of various studies. It exhibits:

- Antioxidant Properties: The compound has shown the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.

- Antimicrobial Activity: It has demonstrated efficacy against various bacterial and fungal strains, indicating its potential use as an antimicrobial agent.

- Anti-inflammatory Effects: Research indicates that chalcones can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

These activities highlight its potential for therapeutic applications in medicine.

The synthesis of (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves:

- Condensation Reaction: The synthesis often starts with the condensation of 4-methoxyacetophenone and 4-methylacetophenone in the presence of a base such as sodium hydroxide.

- Refluxing: The mixture is refluxed to facilitate the reaction, leading to the formation of the desired chalcone.

- Purification: The product is purified using recrystallization or chromatography techniques to obtain a pure compound.

This method is efficient and widely used for synthesizing various chalcone derivatives.

The compound has several applications across different fields:

- Pharmaceuticals: Due to its biological activities, it is explored for use in drug development, particularly for anti-inflammatory and antimicrobial agents.

- Cosmetics: Its antioxidant properties make it suitable for formulations aimed at skin protection.

- Food Industry: As a natural compound, it may be utilized as a food preservative or flavoring agent due to its antimicrobial properties.

These applications underscore its versatility and importance in various industries.

Interaction studies have revealed that (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one interacts with multiple biological targets. Notably:

- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis.

- Receptor Binding: Studies indicate potential binding affinity to various receptors, suggesting possible roles in modulating physiological responses.

These interactions provide insights into its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, including:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| Chalcone | Basic structure similar to that of the queried compound | Antioxidant, Antimicrobial |

| Flavonoid | Contains additional hydroxyl groups on aromatic rings | Anti-inflammatory, Anticancer |

| Curcumin | Contains additional conjugated double bonds | Anti-inflammatory, Antioxidant |

Uniqueness

What sets (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one apart from these compounds is its specific substitution pattern on the aromatic rings, which influences its solubility and biological activity profile. The presence of both methoxy and methyl groups contributes uniquely to its pharmacological properties compared to other similar chalcones and flavonoids.

This detailed exploration highlights the significance of (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, paving the way for further research into its applications and potential benefits in various fields.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard